molecular formula C8H6IN B042482 2-iodo-1H-indole CAS No. 26340-49-8

2-iodo-1H-indole

Cat. No.: B042482
CAS No.: 26340-49-8
M. Wt: 243.04 g/mol
InChI Key: ZPIHHIRJUPXETJ-UHFFFAOYSA-N
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Description

2-Iodo-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals The indole nucleus is a prevalent structure in various bioactive molecules, making it a crucial scaffold in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-iodo-1H-indole typically involves the iodination of indole. One common method is the electrophilic aromatic substitution reaction, where indole reacts with iodine in the presence of an oxidizing agent such as potassium iodate or iodine monochloride. The reaction is usually carried out in an acidic medium, such as acetic acid, to facilitate the formation of the iodonium ion, which then substitutes the hydrogen atom at the second position of the indole ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same principles as laboratory synthesis but is optimized for large-scale production, including precise control of reaction conditions and the use of automated systems to handle reagents and products efficiently.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkyl groups, through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds with aryl or alkyl groups.

    Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, leading to the formation of different functionalized indole derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkyl halides in the presence of a base.

    Cross-Coupling Reactions: Palladium or copper catalysts, along with appropriate ligands and bases, are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for use in pharmaceuticals and other applications.

Scientific Research Applications

2-Iodo-1H-indole has numerous applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: It is used in the study of indole-based signaling pathways and as a probe to investigate biological processes involving indole derivatives.

    Medicine: The compound is a precursor in the synthesis of drugs with anticancer, antiviral, and anti-inflammatory properties.

    Industry: It is employed in the production of dyes, pigments, and other materials that require indole derivatives as building blocks.

Comparison with Similar Compounds

    2-Bromo-1H-indole: Similar to 2-iodo-1H-indole but with a bromine atom instead of iodine. It is less reactive due to the lower atomic radius and electronegativity of bromine compared to iodine.

    2-Chloro-1H-indole: Contains a chlorine atom, making it even less reactive than the bromo and iodo derivatives.

    1H-Indole: The parent compound without any halogen substitution. It is less reactive but serves as the foundation for synthesizing various substituted indoles.

Uniqueness: this compound is unique due to the presence of the iodine atom, which significantly enhances its reactivity and versatility in synthetic applications. The larger atomic size and higher electronegativity of iodine compared to other halogens make it a valuable intermediate for introducing various functional groups into the indole ring.

Properties

IUPAC Name

2-iodo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIHHIRJUPXETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456264
Record name 2-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26340-49-8
Record name 2-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodo-1H-indole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-iodoindole is prepared according to the following procedure: n-butyllithium (4.2 mL, 2.5 M in solution in hexane) is added, dropwise, to a solution of indole (1.17 g, 10 mmol) in 20 mL of anhydrous THF at −70° C. The resulting suspension is left under stiffing at this temperature for 30 minutes then gaseous CO2 is bubbled through for 10 minutes. The solution which has become clear is then left under stirring for 10 minutes. The solvent and the excess CO2 are evaporated off under vacuum then the resulting solid residue is put into solution in 20 mL of anhydrous THF and cooled down to −70° C. t-butyllithium (6.2 mL; 1.7 M in solution in pentane) is then added dropwise then the resulting solution is left under stirring for 1 hour. 1,2-diiodoethane (2.82 g; 10 mmol) is then added. The reaction mixture is left at −78° C. for 1 hour then treated with 1 mL of water. The resulting solution is left to return to ambient temperature then it is treated with a saturated aqueous solution of NH4Cl. It is extracted with ether. The organic phase obtained is washed with a saturated aqueous solution of NaCl, dried over anhydrous MgSO4 and evaporated under vacuum. The solid residue obtained is purified by flash chromatography on silica gel (hexane/ether, 4/1) producing 2-iodoindole (2.19 g; 9 mmol) with a yield of 90%. The physical and spectral data are described in the article.
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step Two
Quantity
2.82 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
1 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What types of reactions have been explored using 2-iodo-1H-indole as a starting material for the synthesis of complex molecules?

A1: this compound serves as a versatile building block in organic synthesis, particularly for constructing indole-containing natural products and pharmaceutical compounds. The provided research highlights its use in palladium-catalyzed reactions [] and nickel/photoredox-catalyzed reactions [].

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